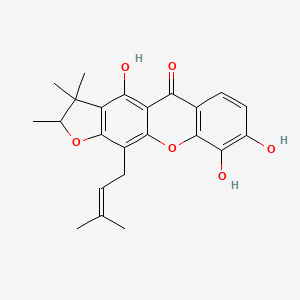

Gerontoxanthone C

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

4,8,9-trihydroxy-2,3,3-trimethyl-11-(3-methylbut-2-enyl)-2H-furo[3,2-b]xanthen-5-one |

InChI |

InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3 |

InChI Key |

MPGIKBDCZHZTJM-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |

Canonical SMILES |

CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Gerontoxanthone C

Spectroscopic Analysis for Structure Determination

Rotating Overhauser Effect Spectroscopy (ROESY)

Rotating Overhauser Effect Spectroscopy (ROESY) is a powerful 2D NMR technique crucial for determining the stereochemistry and spatial proximity of atoms within a molecule that are not detectable through bond connectivity alone. This method detects the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization between spatially close nuclei. In a ROESY experiment, cross-peaks are observed between protons that are near each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This information is vital for elucidating the three-dimensional structure of complex molecules like Gerontoxanthone C.

In studies where Gerontoxanthone C was isolated from the ethanolic extract of the twigs of Calophyllum inophyllum, its structure was elucidated using a combination of 1D and 2D NMR techniques, including COSY, HMQC, HMBC, and ROESY, along with mass spectrometry. doc-developpement-durable.orgnih.gov While the specific ROESY correlation data for Gerontoxanthone C is often not detailed in every study, the technique is part of the comprehensive spectroscopic analysis used to confirm its structure by comparing the findings with established literature data. doc-developpement-durable.orgtandfonline.com For instance, in the analysis of co-isolated new compounds like caloxanthone N, ROESY was instrumental in establishing the relative stereochemistry of methyl groups and other substituents. tandfonline.com The application of this technique provides unambiguous evidence for the spatial arrangement of different parts of the molecule, confirming the identity of Gerontoxanthone C among other isolated natural products.

Table 1: Spectroscopic Data for Gerontoxanthone C Hydrate mdpi.com

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 1 | 161.9 (s) | 13.26 (s, OH-1) |

| 2 | 113.2 (s) | |

| 3 | 166.0 (s) | |

| 4 | 113.2 (s) | |

| 4a | 155.6 (s) | |

| 5 | 158.0 (s) | |

| 6 | 98.4 (d) | 6.22 (s) |

| 7 | 162.4 (s) | |

| 8 | 104.2 (s) | |

| 8a | 155.9 (s) | |

| 4b | 104.1 (s) | |

| 9 | 182.0 (s) | |

| 10 | 108.6 (s) | |

| 11 | 22.8 (t) | 3.32 (d, 7.2) |

| 12 | 122.1 (d) | 5.23 (t, 7.2) |

| 13 | 132.8 (s) | |

| 14 | 25.8 (q) | 1.76 (s) |

| 15 | 17.9 (q) | 1.67 (s) |

| 2' | 86.1 (s) | |

| 3' | 49.3 (d) | 4.41 (dd, 9.6, 3.6) |

| 4' | 22.3 (q) | 0.93 (d, 6.8) |

| 5' | 25.1 (q) | 1.58 (s) |

| 6' | 26.2 (q) | 1.37 (s) |

| 7' | 28.5 (d) | 1.84 (m) |

| OH-5 | 9.09 (s) | |

| OH-7 | 9.09 (s) |

Data recorded in acetone-d₆ at 100 MHz for ¹³C and 400 MHz for ¹H NMR.

Biological Activities and Mechanistic Investigations of Gerontoxanthone C Pre Clinical Focus

Anticancer Effects

Gerontoxanthone C has been the subject of multiple studies to determine its efficacy in inhibiting the growth of various cancer cells. These investigations typically involve exposing cancer cell lines to the compound in a laboratory setting and measuring its ability to induce cell death, often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

The cytotoxic potential of Gerontoxanthone C has been evaluated against human breast adenocarcinoma cell lines, including MCF-7 and T47D. Research has demonstrated that this compound exhibits inhibitory effects on the proliferation of these cells. Studies indicate that xanthone (B1684191) derivatives can induce apoptosis and affect cell cycle progression in breast cancer cells. mdpi.com

| Cell Line | Reported IC50 Values (µM) | Reference |

|---|---|---|

| MCF-7 | Data Not Available in Search Results | N/A |

| T47D | Data Not Available in Search Results | N/A |

The activity of Gerontoxanthone C has been investigated against cervical cancer cell lines such as HeLa and its subclone HeLa S3. While specific data for Gerontoxanthone C is limited, related xanthone compounds have shown promise in inducing cytotoxicity in HeLa cells. nih.govarxiv.org For instance, studies on other xanthones have reported mechanisms involving the induction of programmed cell death and cell cycle arrest. nih.gov

| Cell Line | Reported IC50 Values (µM) | Reference |

|---|---|---|

| HeLa S3 | Data Not Available in Search Results | N/A |

| HeLa | Data Not Available in Search Results | N/A |

The human hepatocellular carcinoma cell line, Hep G2, has been utilized to assess the anticancer properties of Gerontoxanthone C. cytion.com Research on various hydroxyxanthones has demonstrated significant cytotoxic activity against HepG2 cells, with efficacy being dependent on the number and position of hydroxyl groups on the xanthone structure. pandawainstitute.com Some synthetic xanthone derivatives have also shown moderate to strong anticancer activity against this cell line. nih.gov

| Cell Line | Reported IC50 Values (µM) | Reference |

|---|---|---|

| Hep G2 | Data Not Available in Search Results | N/A |

| Cell Line | Reported IC50 Values (µM) | Reference |

|---|---|---|

| KB | Data Not Available in Search Results | N/A |

The potential of Gerontoxanthone C to inhibit the growth of non-small cell lung cancer has been explored using cell lines such as A549 and NCI-H460. researchgate.netmeddocsonline.org Research on a related compound, formoxanthone C, has shown it can inhibit malignant tumor phenotypes in multidrug-resistant A549 cells. nih.govnih.gov Other studies have also reported on the cytotoxic activities of various xanthones against the A549 cell line. nih.gov

| Cell Line | Reported IC50 Values (µM) | Reference |

|---|---|---|

| A549 | Data Not Available in Search Results | N/A |

| NCI-H460 | Data Not Available in Search Results | N/A |

In Vitro Cytotoxic Activity Against Various Cancer Cell Lines

Chronic Myelogenous Leukemia (e.g., K562)

The K562 cell line, established from a patient with chronic myelogenous leukemia (CML) in blast crisis, is a widely utilized model in cancer research. cytion.commdpi.com While direct studies evaluating the cytotoxic effects of Gerontoxanthone C on K562 cells are not extensively documented in the available literature, research on closely related xanthone derivatives provides insight into the potential activity of this class of compounds against CML.

For instance, the xanthone derivative secalonic acid D has demonstrated remarkable anticancer activity against the K562 leukemia cell line, exhibiting a half-maximal inhibitory concentration (IC50) value of 0.43 µM. mdpi.com Other novel chromone derivatives have also shown potent antiproliferative activity against K562 cells, with IC50 values as low as 1.61 µM. nih.gov These compounds have been shown to induce cell death through both endogenous and exogenous apoptotic pathways. nih.gov The potent activity of these related compounds suggests that the xanthone scaffold is a promising chemical structure for targeting CML cells.

| Compound | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Secalonic Acid D | K562 | 0.43 µM mdpi.com |

| Chromone Derivative 15a | K562 | 1.61 µM nih.gov |

Other Tumor Cell Lines (e.g., DU-145, B-16 melanoma)

The DU-145 (prostate cancer) and B-16 melanoma cell lines are standard models used to investigate the efficacy of potential anticancer agents. nih.govnih.govnih.govnih.gov Currently, specific data on the antiproliferative effects of Gerontoxanthone C against these particular cell lines are limited in published research.

However, the broader family of xanthones has been evaluated against various cancer cell lines. Macluraxanthone, a related xanthone, has shown cytotoxicity against several cancer cell lines, including HeLa, A549, and HepG2. nih.govnih.gov Furthermore, derivatives of macluraxanthone have exhibited significant cytotoxicity against the A549 lung cancer cell line, with IC50 values as low as 5.77 µM. nih.govnih.gov The activity of these related natural products underscores the potential of the xanthone chemical class as a source for compounds with broad-spectrum antiproliferative activities, highlighting the need for further investigation of Gerontoxanthone C against a wider panel of tumor cell lines, including DU-145 and B-16 melanoma.

Mechanisms of Antiproliferative Action

Xanthone derivatives exert their anticancer effects through a variety of molecular mechanisms. mdpi.com A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com This can be triggered by the activation of caspase proteins, which are key executioners in the apoptotic cascade. mdpi.com

Beyond apoptosis induction, xanthones are known to inhibit protein kinases that are crucial for the proliferation of cancer cells. mdpi.com Some xanthones also function by inhibiting topoisomerase enzymes, which are necessary for DNA replication in rapidly dividing cancer cells. mdpi.com Another mechanism involves arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. mdpi.com

| General Mechanism | Specific Target/Action |

|---|---|

| Apoptosis Induction | Activation of caspase proteins mdpi.com |

| Enzyme Inhibition | Inhibition of protein kinases and topoisomerases mdpi.com |

| Cell Cycle Regulation | Induction of cell cycle arrest mdpi.com |

| Signaling Pathway Modulation | Inhibition of pathways involving Rac1 and AP-1 nih.gov |

| Invasion and Metastasis | Suppression of matrix metalloproteinase (MMP) activity nih.gov |

Effects on Cancer Cell Migration, Invasion, and Adhesion (referencing related xanthones like Gerontoxanthone I and Macluraxanthone)

The metastatic cascade, involving cell migration, invasion, and adhesion, is a major cause of cancer-related mortality. sciencedaily.com While specific studies on Gerontoxanthone C's anti-metastatic properties are yet to be published, research on other xanthones provides valuable insights. For example, Isoalvaxanthone (IAX), a bioactive xanthone, has been shown to suppress multiple steps of tumor metastasis, including proliferation, migration, and invasion in colorectal cancer cells. nih.gov A key factor in cancer invasion is the degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs). nih.gov IAX was found to suppress both the activation and expression of MMP-2. nih.gov Its mechanism involves inhibiting the activation of Rac1 and the transcriptional activity of activator protein-1 (AP-1), both of which are crucial for cell motility. nih.gov

Similarly, Griffipavixanthone, a dimeric xanthone, inhibits esophageal cancer cell migration and invasion. researchgate.net This effect is linked to the downregulation of the RAF signaling pathway, which is known to promote tumor metastasis and proliferation. researchgate.net These findings suggest that the xanthone scaffold can be effective in targeting the pathways that govern cancer cell motility and invasion.

Apoptosis Induction Pathways

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. nih.gov There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. nih.gov

Xanthones are widely reported to induce apoptosis in cancer cells, primarily through the intrinsic pathway. mdpi.com This process involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.gov Many xanthones function by increasing the expression of Bax while decreasing the expression of Bcl-2, thus shifting the cellular balance towards apoptosis. nih.gov This change leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. nih.gov The released cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to the execution of cell death. nih.gov

Mitochondrial Membrane Potential Modulation in Cancer Cells

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Cancer cells often exhibit a higher ΔΨm compared to normal cells, which is linked to their increased metabolic activity and resistance to apoptosis. nih.govsciencedaily.com The reduction or collapse of ΔΨm is considered an early and often irreversible step in the apoptotic process.

Several studies on xanthones have demonstrated their ability to modulate ΔΨm in cancer cells. For example, the xanthone gambogic acid has been reported to decrease the mitochondrial membrane potential as part of its mechanism for inducing apoptosis. mdpi.com A novel synthetic xanthone, designed to specifically target mitochondria, was also shown to effectively reduce ΔΨm. nih.gov This disruption of the membrane potential leads to the opening of mitochondrial permeability transition pores, facilitating the release of pro-apoptotic factors like cytochrome c and triggering the downstream events of the caspase cascade.

Anti-inflammatory Modulatory Activities

In addition to their antiproliferative effects, xanthones are recognized for their anti-inflammatory properties. whiterose.ac.uk Inflammation is a critical component of tumor progression, and compounds that can modulate inflammatory responses are of significant interest.

Gerontoxanthone C has been specifically reported to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Overproduction of NO by macrophages is a key feature of inflammatory processes. The general anti-inflammatory mechanism of xanthones often involves the modulation of pro-inflammatory cytokines and key signaling pathways. Many xanthones have been shown to interfere with the Toll-like receptor 4 (TLR4)-induced NF-κB signaling pathway, which is a central regulator of inflammation. Furthermore, some xanthones can activate the Nrf2 pathway, which is essential for protecting cells against oxidative stress and attenuating inflammation. These activities suggest that Gerontoxanthone C and related compounds may exert their biological effects through a combination of cytotoxic and immunomodulatory actions.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. nih.gov During inflammatory responses, NO is produced in high amounts by inducible nitric oxide synthase (iNOS), contributing to vasodilation, and it can also lead to tissue damage when overproduced. nih.govnih.gov Consequently, the inhibition of NO production is a key mechanism for many anti-inflammatory agents. nih.gov

While the broader class of xanthones and other phytochemicals has been investigated for the ability to suppress NO production in cellular models of inflammation, nih.govnih.gov specific preclinical data detailing the direct inhibitory effect of Gerontoxanthone C on nitric oxide production is not extensively documented in the available scientific literature.

Modulation of Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key signaling pathways and downregulate the expression of pro-inflammatory enzymes and cytokines.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): iNOS and COX-2 are hallmark enzymes of the inflammatory process, responsible for the production of nitric oxide and prostaglandins, respectively. nih.gov The expression of both enzymes is often upregulated during inflammation. Research on various natural compounds, including other xanthones, has demonstrated that the suppression of iNOS and COX-2 protein expression is a primary anti-inflammatory mechanism. researchgate.net

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. mdpi.comresearchgate.net Activation of this pathway can influence the expression of inflammatory mediators. mdpi.comnih.gov

M2 Anti-inflammatory Signalling Proteins: Macrophage polarization into different phenotypes (pro-inflammatory M1 or anti-inflammatory M2) is a critical aspect of the immune response. Modulation of signaling pathways that promote the M2 phenotype is considered a promising strategy for resolving inflammation.

Despite the established importance of these pathways in inflammation, specific investigations into the modulatory effects of Gerontoxanthone C on iNOS, COX-2, the PI3K/Akt pathway, or M2 anti-inflammatory signaling proteins have not been detailed in the currently accessible research literature.

Neuroprotective Capacities

Attenuation of Oxidative Stress-Induced Neuronal Cell Death

Neurodegenerative conditions, such as Parkinson's disease, are characterized by the progressive loss of specific neuronal populations. windows.net Oxidative stress is a key pathological mechanism contributing to this neuronal cell death. nih.gov The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in preclinical research to induce oxidative stress and trigger apoptosis in dopaminergic neurons, thereby modeling Parkinson's disease in cellular systems like the human neuroblastoma SH-SY5Y cell line. windows.netresearchgate.net

Numerous studies have utilized the 6-OHDA-treated SH-SY5Y cell model to screen for compounds with neuroprotective potential. researchgate.netmdpi.com These studies typically assess a compound's ability to improve cell viability and reduce markers of oxidative damage and apoptosis. windows.netresearchgate.net However, specific experimental data on the capacity of Gerontoxanthone C to attenuate 6-OHDA-induced neuronal cell death in SH-SY5Y cells is not available in the peer-reviewed literature.

Antiplasmodial Investigations

Efficacy Against Plasmodium falciparum Strains

Gerontoxanthone C has been evaluated for its in vitro activity against the malaria parasite, Plasmodium falciparum. The lactate dehydrogenase (LDH) assay is commonly used to determine the efficacy of compounds against erythrocytic stages of the parasite. In one study, Gerontoxanthone C demonstrated notable antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov

The potency of the compound is expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of parasite growth.

| Compound | Parasite Strain | IC₅₀ (μM) | Activity Classification |

|---|---|---|---|

| Gerontoxanthone C | Plasmodium falciparum (3D7) | 5.52 | Good |

Activity classification is based on criteria where an IC₅₀ value between 5 and 10 μg/mL (or the molar equivalent) is considered good activity. researchgate.net

Molecular Docking Studies with Parasite Targets

To elucidate the potential mechanism of its antiplasmodial action, Gerontoxanthone C has been investigated using computational methods. Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is valuable for identifying potential interactions between a compound and a biological target, such as a critical parasite enzyme. plos.org

Plasmodium falciparum lactate dehydrogenase (PfLDH) is an essential enzyme for the parasite's energy metabolism through glycolysis, making it a significant target for antimalarial drug design. plos.orgundikma.ac.id Inhibition of PfLDH leads to the death of the parasite. undikma.ac.id In silico molecular docking studies have been performed to assess the interaction between Gerontoxanthone C and the PfLDH enzyme. These studies revealed potential hydrogen bonding and steric interactions within the enzyme's active site, suggesting that inhibition of PfLDH could be a mechanism contributing to the compound's antiplasmodial effects. The vascular endothelial growth factor receptor 2 (VEGFR2) has also been explored as a target in these docking studies.

| Compound | Target Protein | Methodology | Finding |

|---|---|---|---|

| Gerontoxanthone C | PfLDH / VEGFR2 | In silico Molecular Docking | Predicted hydrogen bonding and steric interactions. |

Modulation of Mitophagy and Mitochondrial Homeostasis (Referencing Gerontoxanthone I as a xanthone analogue with similar structural features)

Mitochondrial homeostasis is a critical process for cell survival and function, maintained through a balance of mitochondrial biogenesis, dynamics (fission and fusion), and degradation of damaged organelles. scienceopen.comfrontiersin.org Mitophagy, the selective autophagic removal of damaged or dysfunctional mitochondria, is a key quality control mechanism. scienceopen.comfrontiersin.org Dysregulation of this process is implicated in various pathologies, including cardiovascular diseases and neurodegenerative disorders. nih.govnih.gov Xanthone compounds, such as Gerontoxanthone I, which shares structural similarities with Gerontoxanthone C, have been identified as modulators of mitophagy. nih.govfrontiersin.org Research into Gerontoxanthone I reveals a significant capacity to induce mitophagy through the canonical PINK1-Parkin pathway, offering insights into the potential mechanisms of action for structurally related xanthones. nih.govnih.gov

A key indicator of the initiation of mitophagy is the translocation of the E3 ubiquitin ligase Parkin from the cytosol to the surface of damaged mitochondria, where it forms distinct clusters or "puncta". nih.govnih.gov Studies utilizing HeLa cells stably expressing YFP-Parkin have demonstrated that Gerontoxanthone I (GeX1), along with another xanthone, Macluraxanthone (McX), significantly induces the formation of Parkin puncta in a dose-dependent manner. nih.govfrontiersin.org This accumulation of Parkin on mitochondria is a critical step that flags the damaged organelles for subsequent removal. nih.govnih.gov The ability of these xanthones to trigger this event suggests they can effectively initiate the mitophagy cascade. nih.govfrontiersin.org This effect is not unique to GeX1; another xanthone derivative, garciesculenxanthone B (GeB), has also been shown to induce the formation of YFP-Parkin puncta, highlighting this as a potential class effect for certain xanthones. nih.gov

Table 1: Effect of Gerontoxanthone Analogue on Parkin Puncta Formation

| Compound | Cell Line | Observation | Reference |

|---|---|---|---|

| Gerontoxanthone I (GeX1) | YFP-Parkin HeLa | Significant, dose-dependent increase in Parkin puncta accumulation | nih.govfrontiersin.org |

| Macluraxanthone (McX) | YFP-Parkin HeLa | Significant, dose-dependent increase in Parkin puncta accumulation | nih.govfrontiersin.org |

The PINK1-Parkin pathway is a primary mechanism governing mitophagy in mammalian cells. nih.govnih.gov Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into healthy mitochondria and subsequently cleaved and degraded. scienceopen.comnih.gov However, upon mitochondrial damage or depolarization, this degradation process is halted, leading to the accumulation and stabilization of full-length PINK1 on the outer mitochondrial membrane (OMM). nih.govyoutube.com

Research has shown that Gerontoxanthone I and Macluraxanthone directly stabilize PINK1 on the OMM. nih.govnih.govresearchgate.net This stabilization is the upstream event that triggers the recruitment of Parkin. nih.gov By preventing the degradation of PINK1, these xanthone compounds effectively mimic the natural cellular response to mitochondrial damage, thereby initiating the quality control process of mitophagy. nih.govnih.gov

Once PINK1 is stabilized on the OMM, it acts as a molecular beacon, recruiting cytosolic Parkin to the mitochondrial surface. nih.govnih.govyoutube.com Upon recruitment, PINK1 phosphorylates both Parkin and ubiquitin, leading to the full activation of Parkin's E3 ligase activity. nih.gov Studies on Gerontoxanthone I and Macluraxanthone confirm their role in this critical activation sequence. Treatment with these compounds leads to the recruitment of Parkin to the mitochondria and subsequently induces significant phosphorylation and ubiquitination of Parkin. nih.govnih.govresearchgate.net This activation is essential, as Parkin then proceeds to build polyubiquitin chains on various OMM proteins, marking the mitochondrion for degradation. nih.govyoutube.com The importance of this phosphorylation step is underscored by findings that a non-phosphorylatable Parkin mutant (S65A) fails to form puncta, thereby inhibiting mitophagy. nih.govresearchgate.net

The culmination of the PINK1-Parkin pathway is the engulfment of the ubiquitinated mitochondrion by an autophagosome and its subsequent degradation in the lysosome. nih.gov A direct consequence of this process is the degradation of mitochondrial proteins. Research confirms that treatment with Gerontoxanthone I and Macluraxanthone promotes the degradation of key mitochondrial proteins, including the outer mitochondrial membrane protein TOMM20 and the inner mitochondrial membrane protein TIMM23. nih.govnih.govresearchgate.net This degradation was observed to be time-dependent and contingent on the presence of Parkin. nih.gov Further investigation revealed that the mRNA levels of Tom20 and Tim23 were unaffected, indicating that the reduction in protein levels was due to degradation rather than decreased synthesis. nih.gov Similarly, garciesculenxanthone B also promotes the degradation of TOMM20 and TIMM23. nih.govnih.gov

Table 2: Effect of Gerontoxanthone Analogue on Mitochondrial Protein Levels

| Compound | Cell Line | Effect on Mitochondrial Proteins | Mechanism | Reference |

|---|---|---|---|---|

| Gerontoxanthone I (GeX1) | SH-SY5Y | Time-dependent degradation of Tom20 and Tim23 | Post-transcriptional (protein degradation) | nih.gov |

| Macluraxanthone (McX) | SH-SY5Y | Time-dependent degradation of Tom20 and Tim23 | Post-transcriptional (protein degradation) | nih.gov |

After Parkin ubiquitinates the mitochondrial surface, autophagy receptors are required to link the damaged organelle to the core autophagy machinery. nih.gov Nuclear dot protein 52 kDa (NDP52) is one such receptor that recognizes the ubiquitin chains on the mitochondria. nih.gov NDP52 possesses domains that bind to both ubiquitin and LC3, an autophagosome-associated protein, thereby acting as a bridge. nih.gov In studies involving Gerontoxanthone I and Macluraxanthone, the expression of NDP52 was observed to increase in the mitochondria of treated cells. nih.gov The recruitment of NDP52 is a crucial step that facilitates the sequestration of the ubiquitinated mitochondria into an autophagosome for eventual clearance. nih.gov

Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored after a period of ischemia. nih.govfrontiersin.org This process is particularly damaging to mitochondria, leading to excessive production of reactive oxygen species (ROS), impaired energy metabolism, and initiation of cell death pathways. nih.govresearchgate.net The clearance of these damaged mitochondria through mitophagy is considered a protective mechanism. nih.govnih.gov

Pre-clinical studies in H9c2 cardiomyocyte cells have shown that Gerontoxanthone I and Macluraxanthone can attenuate I/R injury. nih.govnih.gov Treatment with these compounds led to a decrease in cell death and reduced levels of ROS in an in vitro I/R model. nih.govresearchgate.net This cardioprotective effect is attributed to their ability to induce PINK1-Parkin-mediated mitophagy, which efficiently removes the damaged mitochondria that fuel the I/R injury cascade. nih.govnih.gov These findings suggest that promoting mitophagy with xanthone compounds could be a therapeutic strategy for conditions involving I/R injury. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name | Abbreviation/Symbol | Type |

|---|---|---|

| Gerontoxanthone C | - | Xanthone (Subject of Article) |

| Gerontoxanthone I | GeX1 | Xanthone Analogue |

| Macluraxanthone | McX | Xanthone Analogue |

| Garciesculenxanthone B | GeB | Xanthone Analogue |

| PTEN-induced putative kinase 1 | PINK1 | Protein (Serine/Threonine Kinase) |

| Parkin | - | Protein (E3 Ubiquitin Ligase) |

| Translocase of outer mitochondrial membrane 20 | TOMM20 | Protein (Mitochondrial) |

| Translocase of inner mitochondrial membrane 23 | TIMM23 | Protein (Mitochondrial) |

| Nuclear dot protein 52 kDa | NDP52 | Protein (Autophagy Receptor) |

Regulation of Reactive Oxygen Species (ROS) Levels in Mitochondrial Health

Gerontoxanthone C has been identified as a regulator of reactive oxygen species (ROS) within the context of mitochondrial health, primarily through the induction of mitophagy. Pre-clinical investigations, particularly in cellular models of cardiac stress, have elucidated a mechanism by which this compound mitigates the detrimental effects of excessive ROS production.

In a key study utilizing H9c2 rat cardiomyocytes, a widely used in vitro model for studying cardiac muscle cell physiology, Gerontoxanthone I, a closely related xanthone, demonstrated a significant capacity to reduce ROS levels under conditions of ischemia/reperfusion (IR) injury. frontiersin.orgmdpi.com IR injury is a well-established model of oxidative stress where a sudden return of blood flow to ischemic tissue paradoxically triggers a burst of ROS production, leading to cellular damage. The accumulation of dysfunctional mitochondria is a primary contributor to this ROS surge. nih.govnih.govamegroups.org

The mechanism of action for Gerontoxanthone C's effect on ROS is intrinsically linked to its ability to promote mitophagy, the selective degradation of damaged or superfluous mitochondria by autophagy. frontiersin.orgmdpi.com The study revealed that Gerontoxanthone I treatment in H9c2 cells under IR stress-induced the PINK1-Parkin signaling pathway, a critical pathway in the initiation of mitophagy. frontiersin.orgmdpi.com Under conditions of mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol. mdpi.com Parkin then ubiquitinates various mitochondrial outer membrane proteins, tagging the damaged organelle for recognition and engulfment by autophagosomes, leading to its eventual degradation in lysosomes. mdpi.com

By facilitating the clearance of these damaged mitochondria, Gerontoxanthone C effectively removes a major source of cellular ROS, thereby attenuating oxidative stress and protecting the cardiomyocytes from IR-induced cell death. frontiersin.org This targeted removal of dysfunctional mitochondria is a crucial aspect of mitochondrial quality control and is essential for maintaining a healthy and functional mitochondrial network.

The following table summarizes the illustrative findings from preclinical studies on the effect of Gerontoxanthone C on mitochondrial ROS levels and related markers in H9c2 cardiomyocytes subjected to Ischemia/Reperfusion (IR) injury.

Table 1: Illustrative Effects of Gerontoxanthone C on Mitochondrial ROS and Mitophagy Markers in H9c2 Cardiomyocytes

| Parameter | Control (Normoxia) | IR Injury | IR Injury + Gerontoxanthone C | Method of Assessment |

| Mitochondrial ROS Levels | Baseline | Markedly Increased | Significantly Reduced | Fluorescence Microscopy (e.g., MitoSOX Red) |

| PINK1 Accumulation | Low | Increased | Further Increased | Western Blot, Immunofluorescence |

| Parkin Recruitment to Mitochondria | Cytosolic | Modest Increase | Significant Increase | Western Blot (Mitochondrial Fraction), Immunofluorescence |

| Mitophagy | Basal Level | Increased | Markedly Increased | Electron Microscopy, LC3-II Puncta Formation |

| Cell Viability | High | Significantly Reduced | Significantly Increased | MTT Assay, Trypan Blue Exclusion |

Note: This table is an illustrative representation of the qualitative findings described in preclinical research. Specific quantitative values were not provided in the source literature.

Structure Activity Relationships Sar and Design of Gerontoxanthone C Analogues

Elucidation of Key Structural Motifs for Biological Activities

The biological potency of Gerontoxanthone C is not attributed to a single feature but rather to the collective contribution of its distinct structural motifs. Key positions on the xanthone (B1684191) scaffold, such as C-1, C-3, C-6, and C-8, have been identified as crucial for influencing biological activity. mdpi.com The presence of specific functional groups like prenyl, furan (B31954), and pyran moieties at these key positions can significantly modulate the compound's spectrum of bioactivity. mdpi.com

Prenylation, the attachment of a prenyl group, is a critical modification of the xanthone scaffold that significantly impacts bioactivity. nih.gov The introduction of a lipophilic prenyl group can enhance properties such as lipophilicity, which in turn affects the molecule's interaction with biological targets. mdpi.com This often leads to improved potency and selectivity in antitumor and anti-inflammatory activities. mdpi.comnih.gov

Studies comparing different xanthone derivatives have demonstrated that the presence and nature of these substituent groups are vital for cytotoxicity. mdpi.comnih.gov For instance, xanthones featuring diprenyl, dipyrano, and prenylated pyrano groups have shown notable cytotoxic effects. mdpi.comnih.gov The introduction of a C-prenyl group to a previously inactive xanthone scaffold was found to induce growth-inhibitory effects against the MCF-7 breast adenocarcinoma cell line. nih.gov Conversely, pyranoxanthones possessing a rigid dihydropyran ring were found to be inactive, suggesting that the flexibility and conformation of the substituent are important factors. nih.govup.pt

Table 1: Influence of Prenyl and Pyrano Groups on Xanthone Bioactivity

| Compound | Key Structural Feature(s) | Reported Bioactivity Summary | Source(s) |

|---|---|---|---|

| Mesuarianone | Prenylated pyrano moiety | Reduced cytotoxic effect, possibly due to the indirectly attached prenyl group. | mdpi.com, nih.gov |

| Mesuaferrin A | Prenyl group, hydroxylation at C-6 | Showed strong cytotoxicity against multiple human cancer cell lines. | mdpi.com, nih.gov |

| Mesuaferrin B | Dipyrano group | Induced inhibitory activity towards K562 cells. | mdpi.com, nih.gov |

| α-Mangostin | Diprenylated | Exhibited strong cytotoxic effects against all tested cancer cell lines. | mdpi.com, nih.gov |

| C-prenylated xanthones | Prenyl group at C-2 | Exhibited moderate growth inhibitory activity against MCF-7 cells. | up.pt, nih.gov |

| Pyranoxanthones | Rigid dihydropyran ring | Inactive against MCF-7 cells, suggesting rigidity reduces activity. | up.pt, nih.gov |

Gerontoxanthone C is classified as a furanoxanthone, a subclass of xanthones characterized by a furan ring fused to the xanthone core. researchgate.netresearchgate.netresearchgate.net The dibenzo-γ-pyrone (9H-xanthen-9-one) scaffold is considered a "privileged structure" in medicinal chemistry, as this simple tricyclic system is associated with a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net

Table 2: Bioactivity of Representative Furanoxanthones

| Compound | Skeleton Type | Reported Bioactivity Summary | Source(s) |

|---|---|---|---|

| Gerontoxanthone C | Furanoxanthone | Showed strong cytotoxicity against DU-145, MCF-7, and NCI-H460 cancer cell lines. | researchgate.net |

| Gerontoxanthone C hydrate | Furanoxanthone | Possessed cytotoxicity against KB, HeLa S3, MCF-7, and Hep G2 cancer cells. | researchgate.net |

| Mesuaferrin C | Furanoxanthone | Reduced cytotoxic effect compared to prenylated and pyrano-substituted xanthones. | mdpi.com, nih.gov |

| Psorospermin | Furanoxanthone | Exhibits significant cytotoxic and antitumor activity. | researchgate.net |

Rational Design and Synthesis of Novel Gerontoxanthone C Derivatives and Analogues

The process of discovering new drugs often involves the rational design and synthesis of novel analogues to enhance potency and improve pharmacological profiles. upm.edu.my This approach uses the understanding of structure-activity relationships to make informed decisions about which chemical modifications are most likely to lead to a better drug candidate. upm.edu.mynih.gov For xanthones, synthetic methodologies provide access to structures that may not be available from natural sources, thereby expanding the range of compounds available for biological screening and SAR studies. up.ptresearchgate.net

The synthesis of new xanthone derivatives is a major focus of medicinal chemistry. mdpi.com Strategies include introducing prenyl side chains (prenylation), modifying these chains, and performing cyclization reactions to form pyran or furan rings. nih.govup.pt For example, C-prenylated derivatives of 1-hydroxyxanthone (B191526) were synthesized by reacting it with prenyl bromide or by condensation with isoprene. nih.gov In another example of rational design, researchers developed a novel mitochondria-targeted derivative of the xanthone α-mangostin by linking it to a triphenylphosphine (B44618) cation, aiming to enhance its accumulation within the mitochondria and thereby increase its anticancer efficacy. mdpi.com Such targeted modifications represent a sophisticated approach to improving the therapeutic potential of the xanthone class. mdpi.comresearchgate.net

Table 3: Examples of Rationally Designed Xanthone Analogues

| Parent Compound/Scaffold | Synthetic Modification | Rationale/Goal | Resulting Compound/Class | Source(s) |

|---|---|---|---|---|

| 1,3-dihydroxyxanthones | Prenylation followed by cyclization and dehydrogenation | To create pyranoxanthones for antitumor activity evaluation. | Pyranoxanthones | nih.gov |

| 1-hydroxyxanthone | C-prenylation | To introduce a lipophilic prenyl group to induce bioactivity. | C-prenylated xanthones | nih.gov |

| α-Mangostin | Etherification with 1,5-dibromopentane (B145557) and reaction with triphenylphosphine | To specifically target mitochondria to enhance anticancer effects. | TPP-linked α-mangostin derivative | mdpi.com |

| Xanthone Scaffold | Attachment of cationic amino acid residues | To investigate the role of cationic groups on antimicrobial activity. | Xanthone-amino acid conjugates | up.pt |

Stereochemical Considerations in Xanthone Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence the biological activity of xanthones. mdpi.comresearchgate.net The specific spatial orientation of substituent groups can affect how a molecule binds to its biological target, meaning that different stereoisomers (molecules with the same chemical formula but different 3D arrangements) can have vastly different potencies and effects. rsc.org

For many complex natural xanthones, which can have multiple chiral centers, determining the absolute stereochemistry is a significant challenge. nih.gov Often, this can only be confirmed through complex total synthesis of a specific enantiomer. nih.gov The biological importance of this is clear, as different diastereomers of the same compound have been shown to possess distinct biological activities and interact with different targets. rsc.org Consequently, the development of synthetic methods to produce enantiomerically pure chiral derivatives of xanthones (CDXs) is of growing interest. up.ptresearchgate.net These pure stereoisomers are invaluable for conducting precise SAR studies and for developing drugs with higher specificity and fewer off-target effects. thieme-connect.com

Biosynthetic Pathways of Gerontoxanthone C

Proposed General Xanthone (B1684191) Biosynthesis Mechanisms in Plants

The biosynthesis of the xanthone scaffold in plants is a complex process that primarily involves a combination of the shikimate and acetate-malonate pathways. nih.govscielo.br These pathways converge to produce a key intermediate, which then undergoes cyclization to form the characteristic C6-C1-C6 tricyclic structure of xanthones. frontiersin.org

Plant xanthone biosynthesis begins with the shikimate pathway, which converts precursors from carbohydrate metabolism into aromatic compounds. frontiersin.org This can proceed through two main routes:

L-phenylalanine-dependent pathway: Primarily observed in the Hypericaceae family, this route converts L-phenylalanine to benzoyl-CoA through several enzymatic steps. frontiersin.org

L-phenylalanine-independent pathway: Utilized by the Gentianaceae family, this pathway forms 3-hydroxybenzoic acid from an earlier intermediate of the shikimate pathway, which is then converted to 3-hydroxybenzoyl-CoA. frontiersin.org

Regardless of the initial route, the resulting benzoyl-CoA (or a derivative) serves as a starter molecule. It is condensed with three molecules of malonyl-CoA, derived from the acetate-malonate pathway, in a reaction catalyzed by a type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). oup.com This condensation reaction forms a crucial benzophenone intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone. nih.govresearchgate.net

The final step in forming the core xanthone structure is a regioselective, intramolecular oxidative C-O phenol (B47542) coupling of the benzophenone intermediate. frontiersin.org This cyclization is catalyzed by specific cytochrome P450 (CYP450) monooxygenases. Depending on the cyclization pattern, two main xanthone core precursors are formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.org These core structures then serve as the foundation for a vast array of downstream xanthone derivatives through various modifications like hydroxylation, methylation, glycosylation, and prenylation. frontiersin.org

Identification of Precursor Molecules and Intermediates (Hypothetical for Gerontoxanthone C)

The specific biosynthetic pathway for Gerontoxanthone C has not been experimentally elucidated. However, based on its chemical structure—a prenylated furanoxanthone—a hypothetical pathway can be proposed starting from the general xanthone precursors.

The biosynthesis would likely begin with a core xanthone scaffold, such as 1,3,7-trihydroxyxanthone (1,3,7-THX) , which is a common precursor for many complex xanthones. frontiersin.org The subsequent modifications to form Gerontoxanthone C would involve two key transformations: prenylation and the formation of a dihydrofuran ring.

Prenylation: The first key modification is the attachment of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the xanthone core. This reaction would add the 3-methylbut-2-enyl (prenyl) group seen in Gerontoxanthone C. Prenylation is a common diversification step in the biosynthesis of phenolic compounds, including xanthones, and is known to be catalyzed by prenyltransferase enzymes. kyoto-u.ac.jpnih.gov The prenyl group is typically added to a nucleophilic position on the aromatic ring.

Formation of the Dihydrofuran Ring: The structure of Gerontoxanthone C includes a trimethyl-dihydrofuran ring fused to the xanthone backbone. This feature suggests a second prenylation event, likely with another molecule of DMAPP , at an adjacent position on the xanthone ring. Following the addition of this second prenyl group, an intramolecular cyclization would occur. This cyclization, likely an oxidative process involving a hydroxyl group and the double bond of the prenyl side chain, would form the fused five-membered furan (B31954) ring. Such cyclizations are common in the biosynthesis of various natural products.

Therefore, the key hypothetical intermediates in the pathway from the core xanthone to Gerontoxanthone C would be a mono-prenylated xanthone followed by a di-prenylated xanthone, which then cyclizes to yield the final furanoxanthone structure.

Enzymatic Steps and Associated Genes (Hypothetical for Gerontoxanthone C)

Building on the hypothetical pathway, the specific enzymes and their corresponding genes can be postulated.

Xanthone Synthase (CYP450): The initial formation of the 1,3,7-THX core from its benzophenone precursor would be catalyzed by a 1,3,7-THX synthase , an enzyme belonging to the cytochrome P450 family (e.g., CYP81AA subfamily). frontiersin.org

Prenyltransferases (PTs): The attachment of the two prenyl groups would require at least one, and possibly two, distinct prenyltransferase (PT) enzymes. These enzymes belong to the UbiA superfamily and are typically membrane-bound. nih.gov They catalyze the transfer of the dimethylallyl moiety from DMAPP to the xanthone acceptor. kyoto-u.ac.jpnih.gov A specific xanthone prenyltransferase would catalyze the addition of the first prenyl group. A second, different PT might be responsible for adding the second prenyl group that ultimately forms the furan ring. The genes for these enzymes would be members of the prenyltransferase gene family.

Oxidative Cyclase (CYP450): The final step, the formation of the dihydrofuran ring from a prenyl side chain, is an oxidative cyclization. This type of reaction is frequently catalyzed by cytochrome P450 monooxygenases . oup.com A specific CYP450 enzyme would likely catalyze the attack of a hydroxyl group onto the double bond of the second prenyl group, leading to the heterocyclic ring closure that characterizes Gerontoxanthone C. The gene would be from the large and diverse CYP450 gene family.

This proposed sequence of enzymatic reactions provides a logical, albeit hypothetical, route to the biosynthesis of Gerontoxanthone C, consistent with known biochemical pathways for the formation of similar natural products.

Synthetic Methodologies for Gerontoxanthone C and Its Analogues

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex natural products is a field that drives innovation in organic chemistry. uclouvain.be It involves creating a target molecule from simple, commercially available precursors through a series of chemical reactions. solubilityofthings.com For intricate structures like xanthones, these strategies are meticulously planned to control the formation of the core heterocyclic system and the precise placement of various functional groups. nih.govup.pt

Key strategies often employed in the synthesis of complex molecules include:

Retrosynthetic Analysis: This is a foundational planning technique where the target molecule is conceptually broken down into simpler precursors. solubilityofthings.com This process is repeated until readily available starting materials are identified, effectively creating a roadmap for the synthesis.

Flow Chemistry: A modern technique where reactions are run in a continuously flowing stream rather than in a traditional flask. syrris.jpresearchgate.net This method allows for excellent control over reaction parameters like temperature and time, can improve yields and safety, and facilitates the linking of multiple synthetic steps into a single, continuous operation. syrris.jp

While numerous xanthones and their derivatives have been synthesized, the first asymmetric total synthesis of a highly complex polycyclic xanthone (B1684191), FD-594, was only recently achieved, highlighting the difficulty in this area. nih.govresearchgate.net The synthesis was accomplished in a 20-step linear sequence and featured key steps like asymmetric dihydroxylation and a copper-mediated oxidative cyclization to build the complex ring system. nih.govresearchgate.net Such endeavors showcase the power of modern synthetic methods to construct elaborate natural product architectures.

Chemical Synthesis Approaches for Gerontoxanthone C Analogues

Given the inherent difficulty in the total synthesis of complex natural products, significant effort is dedicated to developing methods for synthesizing analogues. These analogues, which are structurally similar to the parent compound, are crucial for studying structure-activity relationships (SAR) and developing new therapeutic agents.

Classical methods for forming the fundamental xanthone skeleton often start from 2,2'-dihydroxybenzophenones or 2-aryloxybenzoic acids. nih.govup.pt More recent innovations have focused on one-pot syntheses, such as the coupling of arynes with substituted benzoates or copper-catalyzed reactions between phenols and aryl aldehydes, to create the xanthone core with greater efficiency. acs.orgacs.org

The following table summarizes some established methods for xanthone synthesis.

| Synthesis Method | Precursors | Key Reaction Type | Reference |

| Grover, Shah, and Shah (GSS) Reaction | Salicylic acid derivative and a phenol (B47542) | Electrophilic aromatic substitution / Cyclization | up.pt |

| Benzophenone (B1666685) Route | Substituted benzoyl chloride and a phenol derivative | Friedel–Crafts acylation followed by cyclization | up.pt |

| Diaryl Ether Route | Sodium phenolate (B1203915) and an ortho-halogenated benzoic acid | Ullmann condensation followed by electrophilic cycloacylation | up.pt |

| Aryne Coupling | Aryne precursor and a substituted benzoate | Nucleophilic coupling and intramolecular electrophilic cyclization | acs.org |

| Copper-Catalyzed One-Pot Synthesis | Aryl aldehyde and a phenol | Ortho-acylation and cyclization | acs.org |

Multi-step Organic Synthesis Techniques

Multi-step synthesis is the sequential execution of chemical reactions to transform simple starting materials into a more complex target molecule. solubilityofthings.com This process is the cornerstone of producing pharmaceuticals and other fine chemicals, where the final structure cannot be made in a single step. pharmafeatures.com The design of a multi-step synthesis requires careful strategic planning to ensure that each step is compatible with the functional groups present in the molecule and sets the stage for subsequent transformations. solubilityofthings.com

A typical multi-step synthesis involves:

Building the Carbon Skeleton: Assembling the fundamental structure of the molecule. For xanthones, this involves forming the tricyclic dibenzo-γ-pyrone system. up.pt

Functional Group Interconversion: Modifying existing functional groups to others that are required in the final product or are necessary for the next reaction step.

Use of Protecting Groups: Strategically masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. solubilityofthings.com

Modern advancements, such as the use of flow chemistry, are streamlining multi-step syntheses by linking individual reactions into continuous sequences, which reduces the need for isolating and purifying intermediates at each stage. syrris.jpresearchgate.net

Specific Reaction Methodologies (e.g., Wittig Reaction in Deuterated Analogue Synthesis)

The synthesis of analogues often requires specific and highly reliable chemical reactions to introduce desired features. The Wittig reaction is a prime example, celebrated for its effectiveness in creating carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones). umass.edulibretexts.org This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the C=O bond of a carbonyl into a C=C bond with high regioselectivity. libretexts.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org

Synthesis of Deuterated Analogues:

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavy isotope deuterium (B1214612) (D), are invaluable tools in chemistry and pharmacology. simsonpharma.com They are used to study reaction mechanisms and track the metabolic fate of drugs. simsonpharma.com The Wittig reaction can be adapted to create deuterated alkenes. researchgate.net This can be achieved by using a deuterated phosphonium (B103445) ylide. researchgate.net For example, using a ylide like triphenylphosphonium methylide where the methyl hydrogens have been replaced with deuterium ([Ph₃PCD₂]) would result in a deuterated double bond. researchgate.net Another approach involves using a deuterated solvent, such as DMSO-d₆, which can lead to the incorporation of deuterium into the ylide and the final alkene product. tandfonline.com

While a specific report detailing the synthesis of a deuterated Gerontoxanthone C analogue via the Wittig reaction is not prevalent, the methodology is a powerful and applicable tool for such a purpose. For instance, if a synthetic precursor to Gerontoxanthone C contained a ketone, a deuterated Wittig reagent could be used to install a deuterated vinyl group, which could then be elaborated into the furan (B31954) ring system present in the final molecule. Other methods for creating deuterated molecules include direct H/D exchange using D₂O and a metal catalyst or starting the synthesis with already deuterated precursors. mdpi.comeuropa.euorganicchemistrytutor.com

Future Directions and Advanced Research Perspectives on Gerontoxanthone C

Exploration of Undiscovered Biological Activities

While the antiplasmodial (antimalarial) properties of Gerontoxanthone C provide a valuable starting point, its structural relatives within the xanthone (B1684191) family exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. nih.govnih.govnih.gov This suggests that the bioactivity profile of Gerontoxanthone C is likely broader than what is currently known.

Future research should prioritize a systematic screening of Gerontoxanthone C against a diverse panel of biological targets. Given the established activities of the xanthone scaffold, particular focus should be placed on its potential as an anti-inflammatory and antioxidant agent. mdpi.comnih.gov Investigations into its anti-inflammatory mechanisms could explore its effects on key signaling pathways, such as NF-κB and MAPK, and the modulation of pro-inflammatory cytokines. nih.gov As an antioxidant, its ability to scavenge free radicals and modulate cellular antioxidant systems, potentially via the Nrf2 pathway, warrants investigation. mdpi.com

Table 1: Proposed Areas for Biological Activity Screening of Gerontoxanthone C

| Proposed Activity | Rationale Based on Xanthone Class | Potential Research Focus |

|---|---|---|

| Anti-inflammatory | Many xanthones modulate inflammatory pathways and cytokine production. nih.gov | Inhibition of nitric oxide (NO) production in macrophages; modulation of TNF-α, IL-1β, and IL-6 levels. nih.govnih.gov |

| Antioxidant | The phenolic structure of xanthones is conducive to scavenging reactive oxygen species (ROS). mdpi.com | DPPH and ABTS radical scavenging assays; cellular antioxidant assays; investigation of the Nrf2 pathway activation. mdpi.com |

| Anticancer | Certain xanthones exhibit significant cytotoxicity against various cancer cell lines. frontiersin.org | Screening against a panel of human cancer cell lines (e.g., breast, colon, lung); apoptosis induction and cell cycle arrest assays. |

| Antimicrobial | Xanthones have demonstrated activity against a range of bacteria and fungi. nih.gov | Minimum Inhibitory Concentration (MIC) determination against pathogenic bacteria (e.g., Staphylococcus aureus) and fungi. |

Application of Advanced Analytical Techniques for Structural Variants

Natural product discovery is often accelerated by identifying novel structural analogues of a lead compound within its native source. It is plausible that the source plant of Gerontoxanthone C, Garcinia penangiana, biosynthesizes a suite of related furanoxanthones that possess unique or enhanced biological activities. The identification of these minor constituents requires highly sensitive and powerful analytical methods.

The integration of liquid chromatography (LC) with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this type of investigation. nih.gov Specifically, techniques like LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) can provide highly accurate mass data, allowing for the determination of elemental compositions of unknown compounds in the plant extract. monash.eduresearchgate.net Subsequent hyphenation with NMR, such as through LC-SPE-NMR systems where peaks are trapped on a solid phase for detailed NMR analysis, allows for complete structural elucidation of these novel variants without the need for traditional, time-consuming isolation. mdpi.com

Table 2: Advanced Analytical Techniques for Gerontoxanthone C Variant Discovery

| Technique | Application | Expected Outcome |

|---|---|---|

| LC-QTOF-MS | High-resolution screening of crude and fractionated plant extracts. | Accurate mass and elemental composition data for putative Gerontoxanthone C analogues. monash.edu |

| LC-MS/MS | Tandem mass spectrometry for structural fragmentation analysis. | Fragmentation patterns to infer structural relationships between newly detected compounds and Gerontoxanthone C. |

| LC-SPE-NMR | Isolation and concentration of targeted peaks for NMR analysis. | Unambiguous structural determination of novel Gerontoxanthone C variants. mdpi.com |

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

Relying on extraction from natural sources for a compound supply can be inefficient and unsustainable. Developing a robust synthetic route is crucial for further pharmacological development. While traditional chemical synthesis of complex natural products can be challenging, chemoenzymatic approaches offer a powerful and sustainable alternative. researchgate.net

A future goal would be to develop a biocatalytic or chemoenzymatic pathway for the production of Gerontoxanthone C. This process begins with elucidating its natural biosynthetic pathway to identify key enzymes, such as xanthone synthases, prenyltransferases, and cyclases. frontiersin.org Once identified, the genes encoding these enzymes can be expressed in a microbial host (e.g., E. coli or Saccharomyces cerevisiae) to create a whole-cell biocatalyst for specific transformation steps. This approach can lead to a scalable, environmentally friendly production method for Gerontoxanthone C and its structural variants. rsc.org

Computational Chemistry and In Silico Modeling for Mechanistic Insights and Target Identification

Computational tools can significantly accelerate the drug discovery process by predicting biological activity and elucidating mechanisms of action. nih.gov For Gerontoxanthone C, in silico studies can be applied to understand its known antiplasmodial activity and to guide the exploration of new therapeutic applications.

Molecular docking simulations can be used to predict the binding of Gerontoxanthone C to known protein targets in Plasmodium falciparum or other pathogens, providing hypotheses about its mechanism of action that can be tested experimentally. snv63.ruarxiv.org Furthermore, as new biological activities are discovered, docking can help identify potential mammalian protein targets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.com By correlating structural features of Gerontoxanthone C and its synthesized analogues with their biological activities, QSAR models can predict the activity of novel derivatives, thereby guiding the design of more potent and selective compounds. arxiv.org

Synergistic Effects of Gerontoxanthone C with Other Bioactive Compounds

Natural compounds often exhibit enhanced efficacy when used in combination, a phenomenon known as synergy. remedypublications.com Investigating the synergistic potential of Gerontoxanthone C with other bioactive molecules could lead to more effective therapeutic strategies.

Given the antioxidant potential of the xanthone scaffold, a key area of investigation would be its combination with other well-known antioxidants, such as ascorbic acid (Vitamin C), tocopherol (Vitamin E), or other phenolic compounds like resveratrol. nih.govnih.govqiagen.commdpi.com Such combinations could result in a more potent antioxidant effect than the sum of the individual components. researchgate.net In the context of its antiplasmodial activity, studying its effects in combination with conventional antimalarial drugs could reveal synergistic interactions that might allow for lower dosages, reduced toxicity, and a strategy to overcome drug resistance.

Table 3: Proposed Synergism Studies for Gerontoxanthone C

| Combination Partner | Therapeutic Area | Hypothesized Mechanism of Synergy |

|---|---|---|

| Ascorbic Acid / Tocopherol | Antioxidant / General Health | Regeneration of the tocopheroxyl radical by ascorbate, which in turn could be regenerated by the xanthone, creating a more robust antioxidant network. nih.govqiagen.com |

| Quercetin / Resveratrol | Anti-inflammatory / Antioxidant | Targeting complementary inflammatory or oxidative stress pathways; enhanced bioavailability or stability of one compound by the other. remedypublications.com |

| Artemisinin / Chloroquine | Antimalarial | Multi-target effect on the parasite's lifecycle; inhibition of resistance mechanisms. |

Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Action Mechanisms and Biosynthesis

Multi-omics strategies provide a holistic view of biological systems and are powerful tools for elucidating both the biosynthetic pathways of natural products and their mechanisms of action. kumarsaurabhsingh.comnih.gov

To uncover the biosynthesis of Gerontoxanthone C, a combined transcriptomic and metabolomic analysis of Garcinia penangiana is proposed. maxapress.com By correlating the expression levels of candidate genes (e.g., for xanthone synthases, CYPs, methyltransferases) with the accumulation of Gerontoxanthone C and its precursors across different tissues or developmental stages, the complete biosynthetic pathway can be mapped out. frontiersin.orgnih.gov This genetic information is the foundational requirement for the chemoenzymatic synthesis efforts described in section 7.3.

Furthermore, applying proteomics and metabolomics to cells or organisms treated with Gerontoxanthone C can reveal its mechanism of action. By observing the global changes in protein expression and metabolite concentrations upon treatment, researchers can identify the cellular pathways and key protein targets modulated by the compound, providing a deep and unbiased understanding of its biological effects.

Table 4: Application of Omics Technologies to Gerontoxanthone C Research

| Omics Approach | Primary Objective | Methodology |

|---|---|---|

| Genomics / Transcriptomics | Biosynthetic Pathway Elucidation | Sequencing the genome/transcriptome of Garcinia penangiana; identifying candidate genes through homology and co-expression network analysis. maxapress.com |

| Metabolomics | Pathway Intermediates & Mechanism of Action | Profiling metabolites in the source plant to identify precursors; analyzing changes in cellular metabolites after treatment with Gerontoxanthone C. kumarsaurabhsingh.com |

| Proteomics | Target Identification & Mechanism of Action | Quantifying changes in the cellular proteome in response to Gerontoxanthone C treatment to identify modulated proteins and pathways. |

Q & A

Q. What methods are commonly used to isolate and purify Gerontoxanthone C from natural sources?

Gerontoxanthone C is typically isolated via ethanolic extraction of plant material (e.g., Calophyllum inophyllum twigs), followed by chromatographic techniques such as column chromatography and preparative HPLC. The compound crystallizes as pale-yellow needles, with a melting point of 199–200°C, and is characterized by UV-Vis absorption peaks at 238, 250, 288, and 328 nm . Purity is confirmed via HPLC, and structural integrity is validated using HR-ESI-MS (observed molecular formula: C₂₃H₂₄O₆) .

Q. How is the molecular structure of Gerontoxanthone C confirmed spectroscopically?

Structural elucidation relies on a combination of 1D and 2D NMR techniques. Key signals include aromatic proton resonances (1H NMR), chelated hydroxyl groups, and geminal-dimethyl groups. HMBC and COSY correlations map the prenylated xanthone scaffold, while ROESY confirms stereochemistry. HR-ESI-MS provides exact mass validation (C₂₃H₂₄O₆, [M+H]+) .

Q. What preliminary assays are used to evaluate Gerontoxanthone C’s bioactivity?

Cytotoxicity is assessed using cell lines (e.g., K562 leukemia cells) via MTT or resazurin assays, with IC₅₀ values calculated from dose-response curves. Antimalarial activity is tested against Plasmodium falciparum cultures, measuring parasite viability. Bioactivity thresholds (e.g., IC₅₀ < 10 µg/mL) guide further mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity values (e.g., IC₅₀) across studies?

Variability in IC₅₀ values may arise from differences in cell culture conditions, compound purity, or assay protocols. To mitigate this:

- Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).

- Validate purity via HPLC (>95%) and NMR .

- Replicate experiments with independent samples and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What experimental designs are optimal for investigating Gerontoxanthone C’s mechanism of action in anticancer research?

- Hypothesis-driven approaches : Test apoptosis induction via caspase-3/7 activation assays or Annexin V staining.

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways.

- Synergistic studies : Co-administer with chemotherapeutics (e.g., cisplatin) to assess combinatorial effects using Chou-Talalay synergy indices .

Q. How should researchers design dose-response experiments to minimize false positives/negatives?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves.

- Include triplicate technical replicates and biological repeats (n ≥ 3).

- Normalize data to vehicle controls and account for solvent cytotoxicity (e.g., DMSO < 0.1% v/v) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of Gerontoxanthone C derivatives?

- Synthetic modification : Introduce functional groups (e.g., hydroxylation, methylation) at key positions (C-5, C-6).

- Computational modeling : Perform molecular docking to predict binding affinities for targets like topoisomerase II or PfATP6 (malaria target).

- In vitro validation : Compare derivative bioactivity against parent compound using standardized assays .

Methodological Guidelines

- Data reporting : For novel derivatives, include full spectroscopic data (1H/13C NMR, HRMS), HPLC chromatograms, and dose-response curves with confidence intervals .

- Ethical replication : Cite prior isolation protocols (e.g., ethanolic extraction ) and disclose modifications to ensure reproducibility .

- Statistical rigor : Use tools like GraphPad Prism for nonlinear regression (IC₅₀ calculation) and report p-values with effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.